molecular formula C14H15FN2O4 B7582154 N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide

カタログ番号 B7582154
分子量: 294.28 g/mol
InChIキー: GDOFLPSXPQUNGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation. BTK inhibition also leads to decreased production of inflammatory cytokines, which may contribute to the therapeutic effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide in autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce apoptosis in malignant B-cells and inhibit B-cell receptor signaling. N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has also been shown to decrease the production of inflammatory cytokines in preclinical models of autoimmune diseases. However, the full extent of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's biochemical and physiological effects is still being investigated.

実験室実験の利点と制限

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in malignant B-cells. However, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the investigation of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's potential as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further optimization of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's pharmacokinetic properties may lead to improved efficacy and reduced toxicity in clinical studies.

合成法

The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide involves a multi-step process, starting with the reaction of 4-fluorophenol with 3-bromo-1-propanol to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to form the target compound, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide.

科学的研究の応用

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in malignant B-cells. N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-9-1-3-10(4-2-9)21-8-7-13(19)16-11-5-6-12(18)17-14(11)20/h1-4,11H,5-8H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFLPSXPQUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。